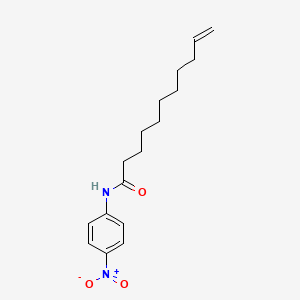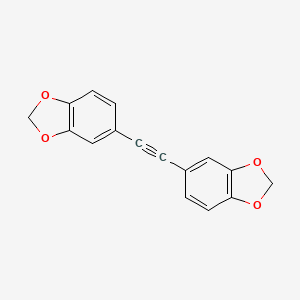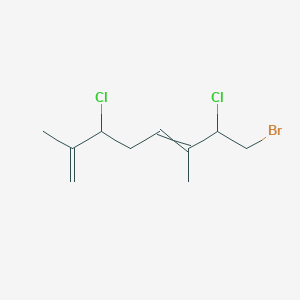
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene is an acyclic monoterpene that has been isolated as a major component from the red alga Plocamium angustum . This compound is notable for its polyhalogenated structure, which includes bromine and chlorine atoms, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce the bromine atom into the molecule . Similarly, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as the red alga Plocamium angustum, followed by purification processes. Alternatively, large-scale synthesis can be performed using optimized halogenation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of dehalogenated hydrocarbons.
Substitution: Formation of new halogenated compounds or other functionalized derivatives.
Scientific Research Applications
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene has several scientific research applications:
Chemistry: Used as a model compound for studying halogenation reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the molecule can influence its reactivity and binding affinity to biological targets. For example, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3,7-dimethylocta-2,6-diene: A related compound with a similar structure but lacking the chlorine atoms.
3,5-Dibromo-8,8-dichloro-2,6-dimethylocta-1,6-diene: Another polyhalogenated monoterpene with different halogenation patterns.
Uniqueness
8-Bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
73328-38-8 |
|---|---|
Molecular Formula |
C10H15BrCl2 |
Molecular Weight |
286.03 g/mol |
IUPAC Name |
8-bromo-3,7-dichloro-2,6-dimethylocta-1,5-diene |
InChI |
InChI=1S/C10H15BrCl2/c1-7(2)9(12)5-4-8(3)10(13)6-11/h4,9-10H,1,5-6H2,2-3H3 |
InChI Key |
DTOUOXYNUPOMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CC=C(C)C(CBr)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


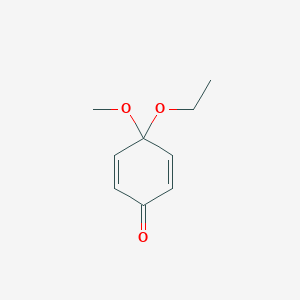
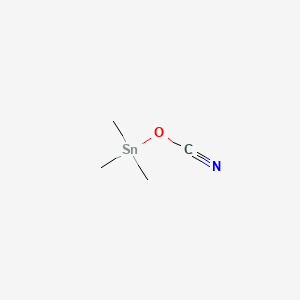
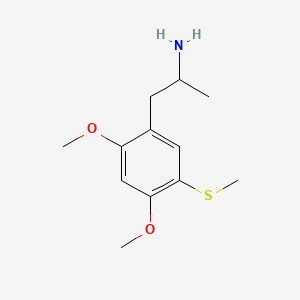
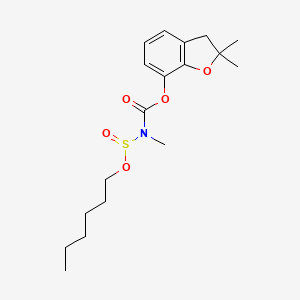
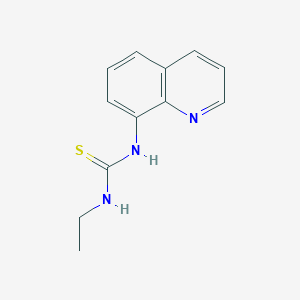
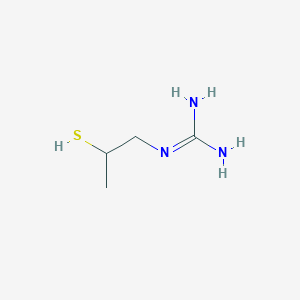
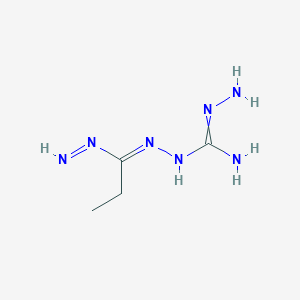
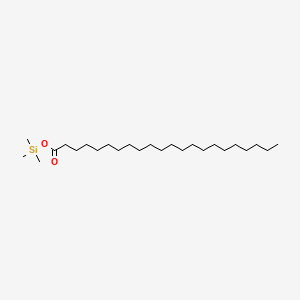
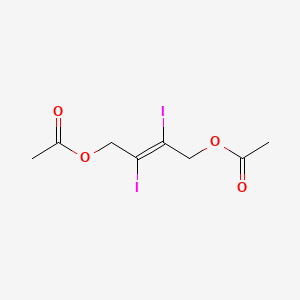
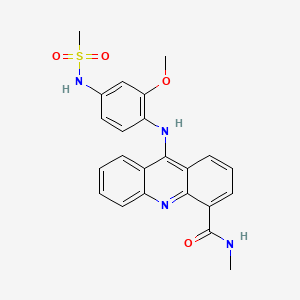
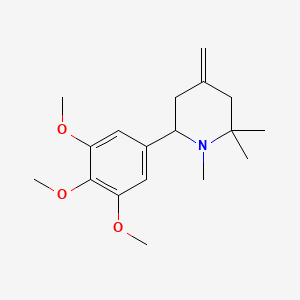
![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)
